5-Methyl-1,3-cyclohexadiene
Description
Contextualization of Substituted Cyclohexadienes in Alicyclic Chemistry
Substituted cyclohexadienes are fundamental building blocks in organic synthesis, primarily owing to their conjugated diene system constrained within a six-membered ring. This structural motif imparts a unique combination of reactivity and stereochemical predictability, making them valuable intermediates in the construction of complex molecular architectures. pageplace.deacs.org In the broader context of alicyclic chemistry, these compounds serve as versatile precursors for a wide array of chemical transformations. Their inherent ring strain and defined conformation allow for a high degree of control over reaction outcomes.
One of the most significant applications of substituted cyclohexadienes is in pericyclic reactions, most notably the Diels-Alder reaction. The fixed s-cis conformation of the diene in the cyclohexadiene ring system is highly favorable for this type of cycloaddition, leading to the formation of bicyclic adducts with high efficiency and stereospecificity. Furthermore, substituted cyclohexadienes are employed as precursors in radical reactions, where the driving force is often the formation of a stable aromatic ring. acs.org They can also participate in various other transformations, including reductions, oxidations, and transition metal-catalyzed reactions, highlighting their broad utility in synthetic organic chemistry. acs.org
Significance of 5-Methyl-1,3-cyclohexadiene as a Cyclic Diene System
This compound, a colorless liquid with the chemical formula C₇H₁₀, is a prototypical example of a substituted cyclohexadiene. nih.gov The presence of a methyl group at the 5-position, which is an sp³-hybridized carbon, significantly influences the diene's electronic properties and steric environment. This, in turn, affects its reactivity and the selectivity of its reactions.
The methyl group, being an electron-donating group, can influence the regioselectivity of the Diels-Alder reaction. When an unsymmetrical dienophile reacts with this compound, the methyl group can direct the dienophile to a specific orientation, leading to the preferential formation of one regioisomer over another. This control over the product distribution is a crucial aspect of its synthetic utility.
Moreover, the chiral center at the 5-position means that this compound can exist as enantiomers. This chirality can be exploited in asymmetric synthesis, where a chiral diene can induce the formation of a specific stereoisomer in the product. The study of the Diels-Alder reactions of this compound and its derivatives has provided valuable insights into the factors governing stereoselectivity in cycloaddition reactions. nih.gov
Historical Development of Research on Methyl-Substituted 1,3-Cyclohexadienes
The investigation of methyl-substituted 1,3-cyclohexadienes is intrinsically linked to the discovery and development of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928. This groundbreaking work, which was recognized with the Nobel Prize in Chemistry in 1950, provided a powerful tool for the synthesis of six-membered rings and opened the door to the systematic study of conjugated dienes, including those with methyl substituents.
Early research focused on understanding the scope and mechanism of the Diels-Alder reaction, with various substituted dienes and dienophiles being investigated. The study of methyl-substituted cyclohexadienes contributed to the formulation of the empirical rules governing the stereochemistry and regiochemistry of the reaction. For instance, the observation that the stereochemistry of the reactants is retained in the product was a key finding that supported the concerted nature of the mechanism.
In the latter half of the 20th century and into the 21st, research on methyl-substituted 1,3-cyclohexadienes has expanded to include their use in more complex synthetic strategies, such as in the total synthesis of natural products. The development of new catalytic methods and a deeper understanding of reaction mechanisms have further enhanced the utility of these compounds as versatile synthetic intermediates. nih.gov More recent research has also explored their role in radical reactions, where the formation of an aromatic ring provides a thermodynamic driving force. acs.org
Interactive Data Tables
Below are tables summarizing key data for this compound.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol |
| CAS Number | 19656-98-5 |
| Boiling Point | 110.8 °C at 760 mmHg |
| Density | 0.832 g/cm³ |
Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹³C NMR | Spectral data available, though specific shifts for all carbons are not consistently reported across public databases. |
| Mass Spectrometry (GC-MS) | Major fragmentation peaks (m/z): 79, 77, 94. [The fragmentation pattern of alkanes and alkenes often involves the loss of alkyl fragments. For this compound (MW=94), the molecular ion peak is observed at m/z 94. The peak at m/z 79 corresponds to the loss of a methyl group (CH₃), a common fragmentation for methyl-substituted compounds. The peak at m/z 77 is characteristic of a phenyl-like fragment, which can form through rearrangement and loss of hydrogen atoms.] |
| Infrared (IR) Spectroscopy | IR spectra are available, but a detailed list of specific absorption bands is not readily available in public databases. General expected absorptions would include C-H stretches for sp² and sp³ carbons, and C=C stretches for the diene system. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
19656-98-5 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
5-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3 |
InChI Key |
ZNKKYYNWFKHNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Methyl 1,3 Cyclohexadiene
Established Synthetic Routes for 5-Methyl-1,3-cyclohexadiene
A classic and frequently utilized method for synthesizing this compound involves the dehydrohalogenation of substituted cyclohexanes. This approach typically starts with the bromination of a suitable precursor like 5-methylcyclohexene. The resulting dibromo derivative is then treated with a base, such as sodium ethoxide or sodium methoxide, to induce the elimination of two molecules of hydrogen bromide, leading to the formation of the conjugated diene system. For instance, the bromination of 5-methylcyclohexene at low temperatures (-5 to 0 °C) in a solvent like chloroform (B151607) yields the corresponding dibromo derivative, which upon treatment with a base, undergoes dehydrobromination to produce this compound. Another variation involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride for the bromination of cyclohexene (B86901) derivatives, followed by dehydrobromination. This method offers good selectivity and can be adapted for methyl-substituted cyclohexenes to obtain the desired diene. The yields for the bromination step are typically in the range of 70-85%, with the subsequent elimination step also proceeding in high yield.
A documented synthesis of 1,3-cyclohexadiene (B119728) from 1,2-dibromocyclohexane (B1204518) utilizes sodium hydride in a mixture of triethylene glycol dimethyl ether and isopropyl alcohol. The reaction proceeds at 100-110°C, and the product is isolated by distillation with a reported yield of 70%. orgsyn.org A similar strategy could likely be applied to the synthesis of this compound starting from the corresponding methylated dibromocyclohexane. One specific literature report describes the synthesis of this compound from 3,4-dibromo-1-methylcyclohexane using sodium isopropylate as the base, achieving a yield of 60.0%. lookchem.com
| Precursor | Reagents | Yield | Reference |
| 5-Methylcyclohexene | 1. Br2, Chloroform, -5 to 0°C; 2. NaOEt or NaOMe | High | |
| 5-Methylcyclohexene | 1. NBS, CCl4; 2. Base | Good | |
| 1,2-Dibromocyclohexane | NaH, triethylene glycol dimethyl ether, isopropyl alcohol | 70% | orgsyn.org |
| 3,4-Dibromo-1-methylcyclohexane | Sodium isopropylate | 60.0% | lookchem.com |
Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds. While specific examples for the direct synthesis of this compound via RCM are not prevalent in the provided search results, the general principle involves the intramolecular metathesis of a diene precursor catalyzed by transition metal complexes, such as those of ruthenium or molybdenum. For instance, the treatment of a suitable acyclic diene with a Grubbs or Schrock catalyst could, in principle, lead to the formation of the six-membered ring of this compound. The efficiency of RCM can be influenced by factors like substrate structure and catalyst choice.
Another approach involves the photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene (B1211904), which is a reversible process. nih.gov This suggests that the reverse reaction, a photochemical cyclization, could be a potential route to cyclohexadiene derivatives, although this is more of a conceptual possibility than a widely practiced synthetic method for this specific compound.
Derivatization Strategies for this compound
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its conjugated diene system. ontosight.ai
One of the most important reactions of this compound is the Diels-Alder reaction . It acts as a diene and reacts with various dienophiles to form bicyclic compounds. ontosight.ai The methyl group at the 5-position can influence the regioselectivity and stereoselectivity of this [4+2] cycloaddition.
The double bonds in this compound can undergo various addition reactions . For example, it can be reduced to form 5-methylcyclohexene or methylcyclohexane (B89554). Oxidation reactions can lead to the formation of various oxygenated derivatives, such as epoxides, diols, or ketones.
The allylic positions of this compound are also susceptible to substitution reactions . For example, radical substitution can introduce functional groups at these positions.
Furthermore, the compound can be isomerized to other isomers, such as 1-methyl-1,3-cyclohexadiene (B73880) or 2-methyl-1,3-cyclohexadiene, under thermal or acidic conditions. The thermolysis of 5,5-dimethyl-1,3-cyclohexadiene (B3051393) has been shown to proceed via a ontosight.ai sigmatropic methyl migration, indicating that similar rearrangements could be possible for this compound. capes.gov.br
| Reaction Type | Reagents/Conditions | Product Type |
| Diels-Alder Reaction | Dienophile | Bicyclic adducts |
| Reduction | H2/Catalyst | 5-Methylcyclohexene, Methylcyclohexane |
| Oxidation | Oxidizing agents | Epoxides, Diols, Ketones |
| Isomerization | Heat or Acid | 1-Methyl-1,3-cyclohexadiene, 2-Methyl-1,3-cyclohexadiene |
| ontosight.ai Sigmatropic Rearrangement | Heat | Isomeric methylcyclohexadienes |
Reactivity and Mechanistic Studies of 5 Methyl 1,3 Cyclohexadiene
Cycloaddition Reactions of 5-Methyl-1,3-cyclohexadiene
This compound is a cyclic diene that actively participates in various cycloaddition reactions, most notably the Diels-Alder reaction. The presence of the methyl group, an electron-donating substituent, enhances the reactivity of the diene system. These reactions are crucial in synthetic organic chemistry for constructing complex cyclic molecules.
Diels-Alder Reactions of this compound
The Diels-Alder reaction is a cornerstone of organic synthesis, involving the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org this compound, with its conjugated diene system locked in a reactive s-cis conformation due to the ring structure, is an excellent substrate for these reactions. youtube.com The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step, which leads to a high degree of stereospecificity. ucalgary.ca
The presence of the methyl group on the diene introduces considerations of regioselectivity when reacting with unsymmetrical dienophiles. youtube.com Generally, Diels-Alder reactions follow the ortho-para rule, where the substituents on the diene and dienophile adopt positions analogous to ortho and para on a disubstituted benzene (B151609) ring. wikipedia.org For a diene with an electron-donating group at the C-1 position, the major product is typically the "ortho" isomer. wikipedia.org In the case of this compound, the methyl group is at the 5-position, which influences the electronic distribution and can direct the regiochemical outcome of the cycloaddition.
The stereoselectivity of the Diels-Alder reaction is a well-established principle. The reaction is stereospecific with respect to both the diene and the dienophile, with the addition occurring in a syn fashion to both components. ucalgary.ca This means that the stereochemistry of the reactants is preserved in the product. For instance, a trans-dienophile will result in a product with trans substituents. ucalgary.ca
A significant aspect of the stereochemistry in Diels-Alder reactions is the preference for the endo adduct over the exo adduct. libretexts.org The endo product is one where the major substituent on the dienophile is oriented towards the newly forming double bond in the cyclohexene ring. masterorganicchemistry.com This preference, often referred to as the Alder Endo Rule, is generally observed even though the exo product is often the more sterically favored and thermodynamically stable isomer. libretexts.orgmasterorganicchemistry.com The formation of the endo product is kinetically controlled and is attributed to favorable secondary orbital interactions between the π-system of the diene and the unsaturated substituent of the dienophile in the transition state. masterorganicchemistry.com However, at higher temperatures, the reversibility of the Diels-Alder reaction can lead to the formation of the more stable exo product. libretexts.org
| Selectivity Type | Controlling Factors | Predominant Product (Kinetic Control) |
| Regioselectivity | Electronic effects (electron-donating/withdrawing groups), Steric hindrance | "Ortho" and "para" isomers favored |
| Stereoselectivity | Concerted syn-addition | Retention of reactant stereochemistry |
| Endo/Exo Selectivity | Secondary orbital interactions, Steric effects | Endo adduct |
This compound can react with a wide array of dienophiles. The reactivity is generally enhanced when the dienophile possesses electron-withdrawing groups such as carbonyls, nitriles, or esters. ucalgary.ca These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Examples of dienophiles that react with cyclohexadiene derivatives include:
Maleic anhydride (B1165640) and its derivatives: These are highly reactive dienophiles. researchgate.net
Acrolein and other α,β-unsaturated aldehydes and ketones: These reactions can be catalyzed by Lewis acids to lower the activation energy. nih.gov
Acylnitroso and arylnitroso compounds: These lead to hetero-Diels-Alder reactions, forming 1,2-oxazine derivatives. Cyclic dienes like 1,3-cyclohexadiene (B119728) are generally more reactive than their acyclic counterparts in these reactions. beilstein-journals.org
Alkynes: Reaction with alkyne dienophiles produces 1,4-cyclohexadiene (B1204751) derivatives. ucalgary.ca
The table below summarizes the reactivity of cyclohexadiene derivatives with various classes of dienophiles.
| Dienophile Class | Activating/Directing Groups | Resulting Product Type |
| Substituted Alkenes | Electron-withdrawing groups (e.g., -CHO, -COR, -COOR, -CN) | Substituted cyclohexenes |
| Alkynes | Electron-withdrawing groups | 1,4-Cyclohexadienes |
| Hetero-dienophiles | Nitroso (-N=O), Acylnitroso | 1,2-Oxazines (heterocyclic compounds) |
This compound moieties can also participate in intramolecular Diels-Alder (IMDA) reactions when tethered to a dienophile. oregonstate.edu These reactions are powerful tools for constructing complex polycyclic systems, often found in natural products. oregonstate.edu The entropic cost of an intramolecular reaction is lower than its intermolecular counterpart, often allowing reactions to proceed even with electronically unactivated components. oregonstate.edu
For substrates like 5-vinyl-1,3-cyclohexadienes, the IMDA reaction leads to the formation of tricyclo[3.2.1.02,7]oct-3-enes. oregonstate.edu The stereochemistry of the vinyl substituent significantly impacts the reactivity. For example, certain isomers of substituted 5-vinyl-1,3-cyclohexadienes undergo rapid intramolecular cycloaddition at room temperature, while others require much higher temperatures. sandiego.edu This difference in reactivity can be attributed to steric interactions and the degree of twisting required in the transition state. sandiego.edu
1,3-Dipolar Cycloadditions
Beyond the [4+2] Diels-Alder reaction, this compound can also participate in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, one of the double bonds of the diene) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This reaction is a concerted, pericyclic process involving 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile. organic-chemistry.org These reactions are a valuable route for the synthesis of various five-membered heterocycles. wikipedia.org Examples of 1,3-dipoles include nitrile oxides and nitrilimines. researchgate.net
Formal [2+2+2] Cycloaddition Strategies
The formal [2+2+2] cycloaddition is a powerful, atom-economical method for synthesizing six-membered rings by combining three unsaturated components. nih.gov In this strategy, this compound can serve as a four-pi-electron component (a diene), which reacts with a two-pi-electron component (a dienophile, such as an alkyne) in the presence of a transition metal catalyst.
Transition metals like rhodium (Rh), cobalt (Co), nickel (Ni), and iridium (Ir) are commonly used to catalyze these reactions. nih.govpsu.edu Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are particularly effective. nih.gov The general mechanism for a rhodium-catalyzed [diene + alkyne] cycloaddition proceeds through several key steps:
Oxidative Coupling: The rhodium(I) catalyst first coordinates with the alkyne. This is followed by oxidative coupling with another unsaturated partner, which in an intermolecular reaction would typically be a second alkyne, to form a five-membered rhodacyclopentadiene intermediate. researchgate.net
Diene Insertion: The this compound then coordinates to the rhodium center of the metallacycle. This is followed by an insertion reaction where the diene component adds across the rhodium-carbon bonds of the rhodacyclopentadiene.
Reductive Elimination: The final step is a reductive elimination from the resulting seven-membered rhodacycloheptadiene intermediate, which releases the final cyclohexadiene-fused product and regenerates the active rhodium(I) catalyst. nih.govresearchgate.net
This strategy allows for the construction of complex bicyclic and polycyclic frameworks in a single step, with the substitution pattern of the final product being controlled by the choice of the alkyne and the diene. psu.edu
Addition Reactions to the Diene System
The conjugated double bonds in this compound are electron-rich, making them susceptible to attack by electrophiles and radicals. The regiochemical and stereochemical outcomes of these additions are governed by the stability of the intermediates formed.
Electrophilic addition to this compound, such as the addition of hydrogen halides (HBr, HCl), proceeds via a carbocation intermediate. ksu.edu.sa The regioselectivity of the initial protonation is determined by the need to form the most stable possible carbocation.
For this compound, protonation can occur at either C-1 or C-4. Protonation at C-4 is favored because it generates a resonance-stabilized allylic carbocation with positive charge distributed between C-1 (a secondary carbon) and C-3 (a tertiary carbon). The tertiary carbocation contributor is significantly more stable, making this the dominant intermediate pathway. masterorganicchemistry.com
Once the allylic carbocation is formed, the nucleophile (e.g., Br⁻) can attack at either of the electron-deficient carbons (C-1 or C-3), leading to two possible products: the 1,2-addition product and the 1,4-addition product. masterorganicchemistry.com
1,2-Addition (Kinetic Product): Attack at C-3 yields 3-bromo-5-methylcyclohex-1-ene. This is often the kinetic product, formed faster at lower temperatures, as the tertiary carbocation is the major resonance contributor.
1,4-Addition (Thermodynamic Product): Attack at C-1 yields 5-bromo-3-methylcyclohex-1-ene. This product contains a more highly substituted (and thus more stable) double bond, making it the thermodynamic product, which is favored at higher temperatures or under conditions of equilibrium. masterorganicchemistry.com
| Product Type | Structure | IUPAC Name | Control |
|---|---|---|---|
| 1,2-Addition | Br adds to C-3 | 3-Bromo-5-methylcyclohex-1-ene | Kinetic |
| 1,4-Addition | Br adds to C-1 | 5-Bromo-3-methylcyclohex-1-ene | Thermodynamic |
Direct nucleophilic addition to the electron-rich pi system of this compound is electronically unfavorable. psu.edu However, this reactivity can be induced by coordinating the diene to an electron-withdrawing transition metal center. For instance, cyclohexadienes react with iron pentacarbonyl to form (diene)iron tricarbonyl complexes. wikipedia.org
If this neutral complex is treated with a hydride-abstracting reagent, a cationic cyclohexadienyl complex, such as [(C₆H₇R)Fe(CO)₃]⁺, is formed. wikipedia.org This cationic complex is now highly electrophilic and susceptible to attack by a wide range of nucleophiles. The nucleophile adds to the face of the ring opposite to the bulky Fe(CO)₃ group, leading to a substituted neutral diene complex. Subsequent oxidative decomplexation can release the functionalized organic product.
In the presence of peroxides or UV light, the addition of HBr to dienes proceeds through a free-radical mechanism. masterorganicchemistry.com This process also results in a mixture of 1,2- and 1,4-addition products.
Initiation: Peroxide initiates the formation of a bromine radical (Br•).
Propagation: The bromine radical adds to one of the double bonds to form the most stable possible radical intermediate. Addition to C-1 of this compound generates a resonance-stabilized allylic radical.
Product Formation: This allylic radical can then abstract a hydrogen atom from HBr at either C-2 or C-4. Abstraction at C-2 gives the 1,2-addition product (4-bromo-5-methylcyclohex-1-ene), while abstraction at C-4 gives the 1,4-addition product (4-bromo-1-methylcyclohex-1-ene). masterorganicchemistry.com
Similar to electrophilic addition, the product distribution can be influenced by temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct, with its more substituted double bond, being the thermodynamic product. masterorganicchemistry.com
Rearrangement and Isomerization Processes
This compound can undergo rearrangement and isomerization reactions, particularly under thermal conditions, to yield its more stable isomers.
When heated, this compound readily isomerizes to 1-methyl-1,3-cyclohexadiene (B73880) and 2-methyl-1,3-cyclohexadiene. This process occurs primarily through a series of uncatalyzed, pericyclic reactions known as sigmatropic rearrangements. wikipedia.org Specifically, the mechanism involves a nih.govacs.org-suprafacial hydrogen shift. libretexts.org
In this concerted reaction, a hydrogen atom from the methyl-bearing C-5 carbon migrates across the conjugated pi system to C-1, passing through a cyclic transition state. Orbital symmetry rules predict this nih.govacs.org-shift to proceed suprafacially, meaning the hydrogen remains on the same face of the pi system throughout the migration. libretexts.org This process is reversible and leads to an equilibrium mixture of the methylcyclohexadiene isomers. Under more forceful thermolytic conditions, competing nih.govacs.org sigmatropic methyl migrations can also be observed. acs.org
It is also noted that trace amounts of acid can catalyze the isomerization via carbocation intermediates, providing an alternative, lower-energy pathway to the same equilibrium mixture.
Photochemical Rearrangements
The photochemistry of 1,3-cyclohexadiene and its derivatives is a well-studied area, often serving as a model for understanding pericyclic reactions. Upon absorption of ultraviolet (UV) light, this compound can undergo a variety of rearrangements. The specific products formed are often dependent on the wavelength of light used and the reaction conditions.
One notable photochemical reaction is the rearrangement of diene endoperoxides. While not a direct rearrangement of this compound itself, the endoperoxide derived from it can undergo photochemical transformation. Irradiation of such cyclic peroxides can lead to the formation of bisepoxides, and where structurally permitted, ketoepoxides. cdnsciencepub.com This reaction can also be induced by triplet-triplet energy transfer. cdnsciencepub.com
Furthermore, studies on related systems, such as cyclohexadienone oximes, reveal complex photochemical behavior. For instance, photolysis of (E)-1-hydroxyimino-2,4,5-tri-t-butyl-6-methyl-2,4-cyclohexadiene results in a variety of products, including nitriles and octatriene derivatives. oup.com These transformations are thought to proceed through a singlet excited state. oup.com
The photochemistry of 1,2-disila-3,5-cyclohexadiene analogues also presents novel rearrangements, leading to the formation of bicyclic silicon-containing compounds. acs.org These examples highlight the diverse and complex photochemical pathways available to cyclohexadiene systems, which are influenced by substituents and the presence of heteroatoms.
Electrocyclic Ring-Opening Dynamics and Interconversion
The photoinduced electrocyclic ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904) is a fundamental and extensively studied pericyclic reaction, serving as a model for the photobiological synthesis of vitamin D3. acs.orgkyoto-u.ac.jp This reaction adheres to the Woodward-Hoffmann rules, proceeding through a conrotatory motion of the terminal groups in an electronically excited state. acs.orgkyoto-u.ac.jp
The dynamics of this ring-opening are incredibly fast. Ultrafast electron diffraction and extreme UV photoelectron spectroscopy have shown that the C5-C6 bond rupture and initial structural changes occur on a femtosecond timescale. acs.orgresearchgate.net The reaction proceeds via a nonadiabatic pathway, transitioning from the initially photoexcited S1(π,π*) state through a doubly excited state to the ground state of the hexatriene product. acs.orgkyoto-u.ac.jp The entire ring-opening process is estimated to be complete in less than 200 femtoseconds. aip.org
The interconversion between 1,3,5-hexatriene and 1,3-cyclohexadiene is a reversible process, governed by photochemical and thermal conditions. acs.orgyale.edu While the photochemical ring-opening is highly efficient, the thermal ring-closure of the resulting triene to the diene also occurs, but generally at higher temperatures. acs.org The specific stereochemistry of the resulting hexatriene isomers is determined by the conformation of the cyclohexadiene in its excited state. researchgate.net
Computational studies have provided a detailed mechanistic picture of this interconversion, mapping the potential energy surfaces and identifying the transition states involved. iccs-meeting.org These studies support the experimental findings and offer deeper insight into the electronic and structural dynamics of this paradigmatic electrocyclic reaction. acs.orgiccs-meeting.org
Oxidation and Reduction Chemistry
The conjugated diene system in this compound provides reactive sites for both oxidation and reduction reactions, allowing for the selective formation of various saturated and functionalized cyclic compounds.
Catalytic Hydrogenation and Reduction Pathways
Catalytic hydrogenation of 1,3-cyclohexadienes can be controlled to achieve selective reduction. For instance, using a homogeneous nickel catalyst generated from Ni(acac)₂, Et₃Al₂Cl₃, and PPh₃, 1,3-cyclohexadiene can be selectively hydrogenated to cyclohexene. oup.com However, under these conditions, polymerization can be a competing reaction. oup.com To favor hydrogenation, the 1,3-diene can be added dropwise to the catalyst system. oup.com
The substrate structure influences the rate of hydrogenation. Studies on various methyl-substituted 1,4-cyclohexadienes have shown that the rate decreases with increased substitution. oup.com The proposed mechanism for the selective hydrogenation of 1,4-cyclohexadiene involves its isomerization to the conjugated 1,3-diene via a cyclohexenylnickel complex, followed by the formation of a π-allylnickel complex which then undergoes hydrogenation. oup.com
Other catalytic systems, such as those based on rhodium, have also been employed for the hydrogenation of 1,3-cyclohexadiene. acs.org The reaction rate in these systems can be influenced by the solvent, with ionic liquids showing different efficiencies. acs.org Furthermore, palladium nanoparticles (PdNPs) capped with thiolates have been shown to catalyze the isomerization of dienes with minimal hydrogenation. rsc.org
The reduction of the aldehyde group in 1,3-cyclohexadien-1-carboxaldehyde derivatives has been achieved using various reducing agents, sometimes leading to the reduction of the entire α,β-γ,δ-unsaturated system. nih.gov
Selective Oxidation Reactions
The oxidation of 1,3-cyclohexadienes can lead to a variety of products depending on the oxidant and reaction conditions. Aromatization of 1,3-cyclohexadienals to the corresponding aromatic aldehydes can be achieved using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govmdpi.com
Palladium-catalyzed oxidation reactions have also been developed. For example, an aerobic palladium-catalyzed 1,4-diacetoxylation of 1,3-cyclohexadiene has been reported. sigmaaldrich.com The oxidation of the aldehyde group in 1,3-cyclohexadien-1-carboxaldehyde to a carboxylic acid can be accomplished with agents like silver hydroxide. mdpi.com
These selective oxidation and reduction reactions demonstrate the versatility of this compound as a synthetic intermediate.
Functionalization of the Methyl Group and Ring C-H Bonds
Direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical way to build molecular complexity.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a robust method for modifying cyclic compounds. While direct palladium-catalyzed C-H functionalization of this compound itself is not extensively documented in the provided context, related systems demonstrate the potential of this methodology.
For example, palladium-catalyzed three-component carboamination reactions of 1,3-cyclohexadiene with aryl iodides and anilines have been developed to produce chiral cyclohexenylamines. dicp.ac.cn This process is highly enantio- and regioselective, showcasing the ability to form both C-C and C-N bonds in a single step. dicp.ac.cn Mechanistic studies suggest a first-order dependence on the palladium catalyst and the aniline (B41778) concentrations. dicp.ac.cn
Furthermore, palladium-catalyzed C-H functionalization has been applied to various heterocyclic systems, often directed by a specific functional group within the molecule. mdpi.comnih.gov These reactions enable the introduction of various substituents, such as alkenyl groups, onto the ring system. mdpi.com The development of domino reactions, such as a Heck reaction followed by an intermolecular C-H bond functionalization, allows for the creation of complex molecular architectures, like 3,3-disubstituted oxindoles, from simple starting materials. researchgate.net
These examples highlight the potential for developing palladium-catalyzed C-H functionalization methods for this compound, which could provide direct routes to a wide range of functionalized derivatives.
Other Selective C-H Activation Methodologies
The selective functionalization of C–H bonds in cyclic dienes, including scaffolds related to this compound, represents a powerful strategy in organic synthesis, enabling the construction of complex molecules from simple hydrocarbon precursors. nih.govbeilstein-journals.org While direct C-H activation studies on this compound itself are not extensively documented in seminal literature, methodologies developed for its parent, 1,3-cyclohexadiene, and other similar dienes provide a clear framework for its potential reactivity. These methods often employ transition metal catalysts to achieve high levels of regio- and stereoselectivity. scielo.brmdpi.com
One notable strategy involves the combined C–H activation/Cope rearrangement cascade. nih.govnih.gov In a reaction between a vinyldiazoacetate and 1,3-cyclohexadiene, catalyzed by a chiral rhodium complex (Rh₂(S-DOSP)₄), the reaction proceeds not through a direct C-H insertion but via a rearrangement to yield a 1,4-cyclohexadiene derivative with exceptional enantiocontrol (98% ee). nih.govnih.gov This process is believed to occur through a concerted, ordered transition state, which accounts for the high stereoselectivity observed. nih.gov
Palladium catalysis has been utilized for the oxidative annulation of 1,3-dienes with 2-aryl cyclic-1,3-dicarbonyl compounds to synthesize spiroindanes. bohrium.com This reaction involves a C-H functionalization pathway where a palladium-N-heterocyclic carbene complex is effective. bohrium.com The proposed catalytic cycle includes the cyclometallation of the aryl substrate, followed by the migratory insertion of the 1,3-diene. bohrium.com While various substitution patterns on the diene are tolerated, the specific use of this compound was not detailed. bohrium.com
Manganese-based catalysts have been explored for the desaturation of substrates containing secondary vinylic and benzylic C–H bonds. nih.gov In studies screening various small molecules, 1,3-cyclohexadiene was found to be weakly active for desaturation. nih.gov The observed activity is attributed to the presence of an adjacent pair of sp³ C–H bonds, which upon activation, can lead to an aromatic product, providing a thermodynamic driving force. nih.gov
Below is a table summarizing selected catalytic C-H activation methods applicable to 1,3-cyclohexadiene and related structures.
| Catalyst System | Substrate(s) | Transformation | Key Findings | Ref |
| Rh₂(S-DOSP)₄ | 1,3-Cyclohexadiene, Vinyldiazoacetate | C–H Activation/Cope Rearrangement | Forms a 1,4-cyclohexadiene derivative with high enantioselectivity (98% ee). | nih.govnih.gov |
| PEPPSI-IPr (Pd-NHC complex) / Cu(OAc)₂ | 1,3-Dienes, 2-Aryl cyclic-1,3-dicarbonyls | Oxidative Annulation | Synthesizes spiroindanes; proceeds via cyclometallation and diene insertion. | bohrium.com |
| Manganese Porphyrin Complex | 1,3-Cyclohexadiene | Desaturation (Oxidation) | Weakly active for desaturation; the reaction is sensitive to solvent polarity. | nih.gov |
| Rh(I)/Chiral Phosphonite Ligand | Ferrocenes, Aryl Bromides | C-H Arylation | Achieves C-H functionalization with high selectivity and enantiocontrol. | rsc.org |
Polymerization and Oligomerization Behavior
The polymerization of 1,3-cyclohexadiene (CHD), the parent structure of this compound, has been extensively studied, particularly via anionic mechanisms, which offer a high degree of control over the polymer's molecular architecture. researchgate.netacs.org The resulting poly(1,3-cyclohexadiene) (PCHD) is noted for its high glass transition temperature and excellent thermal stability compared to other polydienes. researchgate.netmdpi.com
Anionic Polymerization Mechanisms and Microstructure Control
Anionic polymerization of 1,3-cyclohexadiene presents challenges not seen with linear conjugated dienes. acs.org Standard alkyllithium initiators (like sec-BuLi or n-BuLi) in nonpolar solvents often fail to produce polymers with controlled molecular weights and narrow distributions due to prevalent side reactions, such as chain transfer and termination. researchgate.netacs.org
The key to achieving a "living" anionic polymerization, where these side reactions are minimized, is the use of polar additives in conjunction with the alkyllithium initiator. acs.orguoi.gracs.org These additives modify the nature of the propagating chain end, increasing the rates of initiation and propagation relative to termination. uoi.gracs.org
The choice of polar additive also exerts significant control over the microstructure of the resulting PCHD chain. Polymerization can proceed via two main pathways: 1,4-addition or 1,2-addition.
1,4-Addition: This pathway results in a repeating unit where the polymer backbone incorporates the C1 and C4 positions of the diene, leaving a double bond within the six-membered ring of the main chain. This structure leads to a more flexible chain.
1,2-Addition: This pathway incorporates the C1 and C2 positions into the backbone, resulting in a pendant cyclohexenyl group. This structure imparts greater rigidity and a higher glass transition temperature to the polymer.
Systems without polar additives or those using specific additives like 1,4-diazabicyclo[2.2.2]octane (DABCO) tend to favor 1,4-addition . acs.orgacs.org Conversely, the addition of strong chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) or ethers like 1,2-dimethoxyethane (B42094) (DME) significantly increases the proportion of 1,2-units . acs.orgacs.org For instance, using an n-BuLi/TMEDA system with a molar ratio greater than 1, a "living" polymer with a high content of 1,2-units can be synthesized. acs.org An initiator system of sec-butyllithium (B1581126) (s-BuLi) combined with cyclopentyl methyl ether (CPME) in toluene (B28343) was also found to be effective for achieving living anionic polymerization, producing polymers with a high 1,4-microstructure (>87%). researchgate.net
The table below details the influence of the initiating system on the microstructure of poly(1,3-cyclohexadiene).
| Initiator System | Solvent | Temperature | Predominant Microstructure | Key Features | Ref |
| n-BuLi / TMEDA (>4/4 ratio) | Benzene | - | High 1,2-content | "Living" polymerization, narrow MWD. | acs.org |
| sec-BuLi / DABCO | Benzene | 20 °C | High 1,4-content | Controlled polymerization. | acs.orguoi.gr |
| n-BuLi / DME | Benzene | 0 °C | Mixed, significant 1,2-content | Controlled polymerization. | acs.org |
| s-BuLi / CPME | Toluene | - | High 1,4-content (>87%) | "Living" polymerization, well-controlled chains. | researchgate.net |
| Alkyllithium (alone) | Benzene | - | High 1,4-content | Poor control, side reactions common. | acs.orgacs.org |
Copolymerization Studies
The "living" nature of controlled anionic polymerization allows for the sequential addition of different monomers to create well-defined block copolymers. 1,3-Cyclohexadiene has been successfully copolymerized with a variety of monomers, including styrene (B11656) (S), isoprene (B109036) (I), and butadiene (B), to synthesize advanced materials like thermoplastic elastomers. researchgate.netuoi.gr
In these syntheses, 1,3-cyclohexadiene is typically added as the final monomer. uoi.gr The synthesis of linear block copolymers such as PS-b-PCHD, PI-b-PCHD, and more complex terpolymers like PS-b-PB-b-PCHD has been achieved using sec-BuLi with polar modifiers like TMEDA or DABCO. uoi.gr These modifiers are introduced just before the addition of the diene monomers (isoprene and CHD) to ensure efficient polymerization. uoi.gr
Copolymerization is not limited to anionic methods. Cationic catalysts based on rare-earth metals have been used to copolymerize CHD with styrene, yielding random copolymers with high 1,4-selectivity for the CHD units. acs.org Ziegler-Natta type catalysts, such as a (η⁵-tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl₂ / MAO system, have also been employed to create copolymers of styrene and 1,3-cyclohexadiene. mdpi.com This particular system produced a PCHD homopolymer with a microstructure of approximately 40% 1,2-addition and 60% 1,4-addition. mdpi.com
The table below summarizes various copolymerization studies involving 1,3-cyclohexadiene.
| Polymer Type | Monomers | Catalyst/Initiator System | Key Features | Ref |
| Diblock Copolymer | Styrene, 1,3-CHD | s-BuLi / CPME | High 1,4-microstructure PCHD block (>87%). | researchgate.net |
| Block Co-, Ter-, and Quaterpolymers | 1,3-CHD, Styrene, Isoprene, Butadiene | sec-BuLi / TMEDA or DABCO | High molecular and compositional homogeneity; CHD added last. | uoi.gr |
| Random Copolymer | 1,3-CHD, Styrene | Cationic Half-Sandwich Fluorenyl Rare Earth Metal Alkyls | Complete 1,4-selectivity for CHD units; CHD content from 22-74%. | acs.org |
| Copolymer | Styrene, 1,3-CHD | Ti-8 / MAO | Produces random copolymer; PCHD microstructure is ~40% 1,2- and 60% 1,4-addition. | mdpi.com |
Advanced Spectroscopic Characterization and Structural Analysis of 5 Methyl 1,3 Cyclohexadiene and Its Derivatives
Conformational Analysis and Ring Dynamics
The six-membered ring of 5-methyl-1,3-cyclohexadiene is not planar, a consequence of the sp3-hybridized carbon atoms in the ring. This non-planarity gives rise to a rich conformational landscape, including ring inversion and flexible conformations.
Non-Planarity and C2 Symmetry Investigations
Computational studies and experimental data for the parent 1,3-cyclohexadiene (B119728) (CHD) have established that it adopts a non-planar, twisted conformation. This structure belongs to the C2 point group of symmetry. researchgate.net In this conformation, the dihedral angles between adjacent carbon atoms deviate from the ideal 180° of a planar ring, leading to a puckered structure. The introduction of a methyl group at the 5-position, as in this compound, is expected to maintain this fundamental non-planar geometry. While specific structural parameters for this compound are not extensively documented in the literature, computational studies on triplet 1,3-cyclohexadiene have also shown a C2 symmetry. researchgate.net It is assumed that during processes like the ring-opening reaction of the parent CHD, C2 symmetry is largely maintained along the reaction coordinate. researchgate.net
The non-planarity of the ring is a critical feature, as it influences the overlap of the p-orbitals in the conjugated diene system and, consequently, its electronic properties. The methyl substituent can exist in either an axial or equatorial position, leading to distinct conformers with potentially different energies and properties.
Inversion Barriers and Flexible Conformations
The non-planar ring of this compound is flexible and can undergo a process known as ring inversion, where one chair-like conformation flips into another. This process involves passing through a higher-energy, more planar transition state. The energy required to overcome this transition state is known as the inversion barrier.
Electronic Structure Elucidation
The electronic structure of this compound is dominated by the conjugated system of two double bonds. The methyl group, as an electron-donating substituent, can subtly modify this electronic landscape, impacting delocalization, excited-state behavior, and ionization processes.
Pi-Electron System Delocalization and Conjugation Effects
The conjugated diene system in 1,3-cyclohexadiene results in the delocalization of four π-electrons across four carbon atoms. acs.org This delocalization leads to a slight stabilization of the molecule, estimated to be about 2 kcal/mol more stable than would be expected for a molecule with two isolated double bonds. kcl.ac.uk The introduction of a methyl group at the 5-position, being an electron-donating group, is expected to influence this π-electron system.
Excited State Dynamics and Photophysical Properties
The photochemistry of 1,3-cyclohexadiene is a cornerstone of organic photochemistry, characterized by its highly efficient and stereospecific electrocyclic ring-opening to form 1,3,5-hexatriene (B1211904) upon absorption of UV light. researchgate.netacs.org This ultrafast reaction proceeds through electronically excited states. Upon photoexcitation, CHD is promoted to the bright 1B excited state, which has a very short lifetime of around 30 femtoseconds. researchgate.net From the 1B state, the molecule undergoes non-adiabatic transitions to other excited states and eventually to the ground state of either the ring-closed CHD or the ring-opened 1,3,5-hexatriene. researchgate.netacs.org
The presence of an alkyl substituent, such as the methyl group in this compound, is known to influence these dynamics. Studies on the thermal decomposition of alkyl-substituted cyclohexadienes have indicated that an alkyl substituent can have a detrimental effect on the reaction rate compared to the parent, unsubstituted CHD. scispace.com This suggests that the methyl group may alter the potential energy surfaces of the excited states, potentially affecting the efficiency and timescale of the ring-opening process. The specific photophysical properties, such as fluorescence quantum yields and excited-state lifetimes, for this compound are not well-documented but are expected to follow the general trends observed for other alkyl-substituted cyclohexadienes.
Rydberg States and Ionization Pathways
Beyond the valence excited states, the electronic structure of cyclohexadienes also includes a series of Rydberg states. These states involve the excitation of an electron to a large, diffuse orbital that is far from the molecular core. Time-resolved photoelectron spectroscopy (TRPES) has been a powerful tool for probing these Rydberg states and the ionization pathways of 1,3-cyclohexadiene. mit.eduresearchgate.net
In studies of the parent CHD, a time-sequenced progression of Rydberg states (s, p, and d states of the series n = 3 to 6) has been observed during the ring-opening reaction. researchgate.net These Rydberg states serve as a sensitive probe of the evolving molecular structure. The binding energies of the Rydberg electrons shift in a time-dependent manner, reflecting the structural dynamics of the molecular core as it proceeds along the reaction coordinate. mit.edu For example, structural distortions associated with excitation can cause dynamical shifts in the binding energies of the p-Rydberg states. mit.edu
While direct experimental data on the Rydberg states and ionization pathways of this compound are scarce, it is expected that it would exhibit a similar series of Rydberg states to the parent compound. The methyl substituent would likely cause shifts in the energies of these states and the ionization potential of the molecule. Quantum mechanical calculations have shown that the inclusion of Rydberg orbitals in the active space is crucial for accurately predicting the excitation energies of both valence and Rydberg states in cyclohexadienes. rsc.org
High-Resolution Spectroscopic Techniques
Time-Resolved Photoelectron Spectroscopy
Time-Resolved Photoelectron Spectroscopy (TRPES) is a powerful pump-probe technique used to study the ultrafast dynamics of molecules in electronically excited states. A femtosecond "pump" pulse excites the molecule to a higher electronic state, and a subsequent "probe" pulse ionizes the molecule at varying time delays. By analyzing the kinetic energy of the ejected photoelectrons, the evolution of the excited state population can be tracked on a femtosecond (10⁻¹⁵ s) timescale. nih.govd-nb.info
While specific TRPES studies on this compound are not widely documented, extensive research on the parent compound, 1,3-cyclohexadiene (CHD), provides a foundational understanding of the dynamics that govern this class of molecules. organicchemistrydata.orgiac.es The photoinduced ring-opening of CHD to form 1,3,5-hexatriene is a classic example of an electrocyclic reaction and is a key step in the biosynthesis of vitamin D.
Upon excitation with a UV pump pulse, CHD is promoted to the 1B (or S₂) excited state. TRPES studies have revealed that the lifetime of this initially excited state is exceptionally short. nist.gov The molecule then moves from the 1B state to the 2A (or S₁) state. This dark state is considered the reactive state from which the ring-opening occurs. acs.org The dynamics from the initially excited Franck-Condon region to the ground state of the product happen on a sub-100 fs timescale. organicchemistrydata.org For example, some studies have measured the lifetime of the 1B state to be around 30 fs, with the subsequent decay to the ground state occurring in an additional 60 fs. organicchemistrydata.orgnist.gov
The introduction of a methyl group at the 5-position is expected to influence these dynamics. The methyl group can alter the potential energy surfaces of the electronic states involved. For instance, studies on α-terpinene, a substituted cyclohexadiene, showed a decay time constant of 66 fs for the initially excited state. unl.edu It is plausible that the electron-donating nature of the methyl group in this compound could stabilize certain intermediates or transition states, potentially altering the lifetimes of the 1B and 2A states compared to the unsubstituted CHD. However, the fundamental ultrafast nature of the ring-opening reaction is expected to be preserved.
Table 1: Observed Lifetimes of Excited States in 1,3-Cyclohexadiene (CHD) from TRPES
| Electronic State | Process | Reported Lifetime / Timescale | Reference |
|---|---|---|---|
| 1B (S₂) | Decay / Internal Conversion | ~30 - 35 fs | organicchemistrydata.orgnist.gov |
| 2A (S₁) | Decay to Ground State (Ring Opening) | ~60 - 84 fs | organicchemistrydata.orgacs.org |
| Overall | Formation of 1,3,5-hexatriene product | ~142 fs | nist.gov |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is an element-specific technique that provides detailed information about the unoccupied electronic states and local bonding environment of an atom. davuniversity.org The method involves tuning synchrotron radiation to the absorption edge of a core electron (e.g., carbon K-edge at ~284 eV) and measuring the absorption coefficient as a function of photon energy. The resulting spectrum shows sharp resonances corresponding to the excitation of a core electron into unoccupied molecular orbitals (like π* and σ* orbitals). nih.govfrontiersin.org
For this compound, the most informative NEXAFS data would come from the carbon K-edge spectrum. Studies on the parent molecule, 1,3-cyclohexadiene, show characteristic features that can be used as a baseline. researchgate.net The C 1s NEXAFS spectrum of 1,3-cyclohexadiene is dominated by a strong, broad resonance around 284.4–284.6 eV. nih.govresearchgate.net This peak is assigned to the C 1s → π* transition associated with the four sp²-hybridized carbon atoms of the conjugated diene system. nih.govfrontiersin.org At higher energies, typically above 286.6 eV, weaker features corresponding to C 1s → σ* (C-C) and σ* (C-H) transitions are observed. nih.govresearchgate.net
The presence of the methyl group and the sp³-hybridized C5 and C6 carbons in this compound would introduce specific changes to this spectrum.
π Resonances: The primary C 1s → π peak is expected to remain the dominant feature. The methyl group, being a weak electron-donating group, might cause a subtle shift in the energy of this transition.
σ Resonances: A distinct resonance associated with the methyl group's C-H bonds and the additional C-C single bonds would appear in the σ region. Saturated C-H and C-C bonds typically have σ* resonances at higher energies than the π* features.
Table 2: Key C 1s NEXAFS Peak Assignments for 1,3-Cyclohexadiene
| Approximate Energy (eV) | Transition | Associated Atoms/Bonds | Reference |
|---|---|---|---|
| ~284.4 - 284.6 | C 1s → π | Unsaturated carbons (C=C) | nih.govresearchgate.net |
| >286.6 | C 1s → σ | Saturated carbons (C-C, C-H) | nih.govresearchgate.net |
Microwave Spectroscopy and Rotational Constants
Microwave spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational levels of a molecule in the gas phase. nist.govfrontiersin.org By analyzing the microwave spectrum, highly precise rotational constants (A, B, C) can be determined. These constants are inversely proportional to the molecule's moments of inertia about its three principal axes. This information provides unambiguous data on the molecular geometry, bond lengths, bond angles, and conformational structure of the molecule. scitation.org
The study of related molecules like trans- and cis-1,3-pentadiene (B74190) demonstrates the sensitivity of this technique. Different conformations (trans vs. cis) yield distinctly different rotational constants and barriers to methyl group rotation, highlighting how microwave spectroscopy can differentiate between subtle structural isomers. nih.gov For this compound, this technique would be ideal for determining the precise structural effect of the methyl substituent on the cyclohexadiene ring and for characterizing the dynamics of the methyl rotor.
Table 3: Rotational Constants for 1,3-Cyclohexadiene and a Related Methylated Diene
| Compound | A (MHz) | B (MHz) | C (MHz) | Reference |
|---|---|---|---|---|
| 1,3-Cyclohexadiene | 5077.5 (calculated) | 5065.8 (calculated) | 2703.6 (calculated) | researchgate.net |
| trans-1,3-Pentadiene | 28200 ± 700 | 2160.61 ± 0.01 | 2033.21 ± 0.01 | nih.gov |
| cis-1,3-Pentadiene | 15700 ± 100 | 2659.17 ± 0.02 | 2306.12 ± 0.01 | nih.gov |
Note: Rotational constants for 1,3-cyclohexadiene are from calculations reported in the NIST database. researchgate.net 1 GHz = 1000 MHz.
Advanced NMR Spectroscopic Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. While standard ¹H and ¹³C NMR provide basic information, advanced techniques are required to solve complex structures, such as those of substituted cyclohexadiene derivatives. These methods include the Nuclear Overhauser Effect (NOE) for determining spatial proximity of nuclei and 2D correlation experiments that reveal long-range J-coupling (spin-spin coupling) between nuclei separated by multiple bonds. nih.gov
Nuclear Overhauser Effect (NOE): NOE spectroscopy detects through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. In the structural analysis of a complex derivative of this compound, NOE experiments (e.g., NOESY) would be crucial for establishing the relative stereochemistry. For example, an NOE correlation between a proton on the methyl group and specific protons on the ring would confirm their cis or trans relationship and help define the conformation of the ring. miamioh.eduadelaide.edu.au
Long-Range Couplings: Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that shows correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). This is exceptionally useful for piecing together molecular fragments and assigning the chemical shifts of quaternary (non-protonated) carbons. adelaide.edu.au For a complex derivative of this compound, HMBC would unambiguously link substituents to their positions on the ring. For example, observing a correlation from the methyl protons to carbons C4, C5, and C6 would confirm the substituent's location at C5. The magnitude of three-bond coupling constants (³J_HH_) also provides conformational information, as it depends on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
While a detailed analysis of a complex derivative is not available, the ¹³C NMR data for this compound itself has been reported. nih.gov
Table 4: ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Comment |
|---|---|---|
| C1/C4 | ~120-130 | Olefinic carbons |
| C2/C3 | ~120-130 | Olefinic carbons |
| C5 | ~25-35 | Aliphatic carbon bearing the methyl group |
| C6 | ~20-30 | Aliphatic methylene (B1212753) carbon |
| -CH₃ | ~20 | Methyl carbon |
Note: The table provides approximate chemical shift ranges typical for such structures, as specific assignments from the raw spectrum require 2D correlation data.
The combination of COSY (which shows ³J_HH_ couplings), HSQC (which correlates protons to their directly attached carbons), HMBC, and NOESY allows for the complete and unambiguous structural and stereochemical assignment of even highly complex derivatives of this compound. miamioh.edu
Theoretical and Computational Studies of 5 Methyl 1,3 Cyclohexadiene
Quantum Chemical Characterization of Electronic and Molecular Structure
Quantum chemical methods are fundamental to describing the arrangement of electrons and nuclei in 5-Methyl-1,3-cyclohexadiene, which in turn dictates its physical and chemical properties.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. arxiv.org Functionals like B3LYP are frequently used to model cyclohexadiene systems. academicdirect.orgacs.org DFT calculations are employed to predict the thermodynamic stability and potential isomerization pathways of the molecule. For instance, the thermal isomerization between different methyl-1,3-cyclohexadiene isomers can be studied to determine their relative energies. nist.gov
Beyond the ground state, time-dependent DFT (TD-DFT) and other advanced methods are used to explore the electronic excited states that govern photochemical reactions. researchgate.net The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a classic example studied computationally. acs.orgnih.gov These studies calculate the energies of various excited states and identify the specific reactive state that drives the isomerization. acs.orgnih.gov Calculations for the parent 1,3-cyclohexadiene using methods like extended multistate complete active space second-order perturbation theory (XMS-CASPT2) show that several electronic states are involved, with an initially high-lying state playing a key role as its energy decreases along the reaction path. nih.gov
| Electronic State | Excitation Energy (eV) | Key Characteristics |
|---|---|---|
| 1¹B | 5.18 | Lowest bright state |
| 2¹A⁻ | 5.99 | Dark state |
| 1¹A⁺ | 8.31 | Bright state (cis-band) |
| 3¹A⁻ | 8.66 | Bright state (cis-band), identified as key reactive state for ring-opening |
Ab Initio Methods for Electronic Properties
Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for probing electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the highly accurate coupled-cluster singles and doubles with perturbative triples [CCSD(T)] are used to study 1,3-cyclohexadiene and its derivatives. scispace.com These calculations yield precise information on molecular geometry, vibrational frequencies, and the energy barriers for conformational changes like ring inversion. scispace.com
For certain processes, particularly those involving the breaking of bonds or highly strained intermediates, a single-determinant approach like HF or MP2 can be inadequate. olemiss.edu In such cases, multiconfigurational methods are required to accurately describe the electronic structure, such as the biradical nature of some transition states. olemiss.edu Ab initio calculations are also instrumental in interpreting spectroscopic data. For example, computations have been used to investigate the electronic circular dichroism (CD) of methyl-substituted 1,3-cyclohexadienes, showing that the sign of the observed Cotton effect is dominated by the conformation of the diene and its allylic substituents. researchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for mapping the complex pathways of chemical reactions, identifying transient intermediates, and quantifying the energy changes that occur.
Transition State Analysis and Reaction Pathways
The transition state is a fleeting, high-energy structure that represents the peak of the energy barrier between reactants and products. Because they cannot be isolated experimentally, computational modeling is the primary method for their characterization. For reactions involving alkyl-substituted cyclohexadienes, such as thermal decomposition, calculations have identified six-membered, boat-like cyclic transition state structures. scispace.com
Detailed reaction pathways have been mapped for various reactions. For example, the reaction of 1,3-cyclohexadiene with singlet oxygen was studied at the B3LYP and CASPT2 levels, revealing a stepwise diradical pathway to form the endoperoxide product. acs.org In other reactions, such as the Diels-Alder cycloaddition, the transition state may be asynchronous, meaning that the new chemical bonds are not formed in perfect unison. academicdirect.org
Calculation of Activation Energies and Thermodynamic Parameters
A key output of computational reaction modeling is the quantitative determination of activation energies (Ea or ΔG‡) and other thermodynamic parameters like the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. academicdirect.org This data is crucial for predicting reaction rates and equilibria. For example, the effect of an alkyl substituent on the rate of thermal decomposition of cyclohexadienes has been analyzed, showing it has a detrimental effect on the reaction rate compared to the unsubstituted 1,4-cyclohexadiene (B1204751). scispace.com The calculated activation barrier for the reaction of 1,3-cyclohexadiene with singlet oxygen is 6.5 kcal/mol, which aligns well with experimental findings. acs.org
| Reaction | Parameter | Calculated Value (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| 1,3-Cyclohexadiene + Ethene (Diels-Alder) | Activation Energy (Ea) | 112.273 | B3LYP/6-311++G(2df, 2P) | academicdirect.org |
| 1,3-Cyclohexadiene + Ethene (Diels-Alder) | Activation Enthalpy (ΔH‡) | 109.794 | B3LYP/6-311++G(2df, 2P) | academicdirect.org |
| 1,3-Cyclohexadiene + Singlet Oxygen | Activation Enthalpy (ΔH‡) | 27.2 (6.5 kcal/mol) | CASPT2//B3LYP/6-31G(d) | acs.org |
| This compound → 1-methyl-1,3-cyclohexadiene (B73880) | Enthalpy of Reaction (ΔrH°) | -4.6 ± 1.7 | Experimental/Compiled | nist.gov |
Prediction of Regioselectivity and Stereoselectivity
When a reaction can yield multiple structural isomers (regioselectivity) or spatial isomers (stereoselectivity), computational chemistry can predict and explain the observed outcome. By comparing the activation energies of the transition states leading to different products, the favored pathway can be identified.
In Diels-Alder reactions involving unsymmetrical dienes, DFT calculations can rationalize the observed π-facial stereoselectivity and regioselectivity (e.g., distal vs. proximal products). researchgate.net These outcomes are explained by analyzing molecular electrostatic potential (MESP) maps, steric effects, and subtle non-covalent interactions within the transition state structure. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been indispensable in unraveling the complex, ultrafast events that follow the photoexcitation of the cyclohexadiene ring system. nih.govacs.org These simulations, particularly those employing ab initio methods that calculate potential energies and couplings on-the-fly, can trace the evolution of a molecule on femtosecond (fs) timescales. acs.orgosti.gov For the cyclohexadiene system, methods such as ab initio multiple spawning (AIMS), trajectory surface hopping (TSH), and wavepacket dynamics on pre-calculated potential energy surfaces (PESs) have been instrumental. nih.govacs.orgacs.org These simulations reveal a process that is completed within 200 fs, highlighting an incredibly rapid internal conversion from an excited electronic state back to the ground state. rsc.org
The photoinduced ring-opening of the cyclohexadiene core is fundamentally governed by the principles of wavepacket dynamics and nonadiabatic coupling. kyoto-u.ac.jpaip.org Upon absorption of a UV photon, the molecule is excited from its ground electronic state (S₀) to the first bright excited state (the 1B state). rsc.org However, the 1B state is not electronically correlated with the ground state of the ring-opened product, 1,3,5-hexatriene. kyoto-u.ac.jp This means a direct, smooth transformation on a single potential energy surface is impossible. Instead, the reaction must proceed through nonadiabatic transitions, which are rapid switches between different electronic states. kyoto-u.ac.jp
These transitions are facilitated by regions where the potential energy surfaces of different electronic states approach or intersect, known as conical intersections (CIs). rsc.orgaip.org Molecular dynamics simulations show that after initial excitation, the nuclear wavepacket (a quantum mechanical representation of the molecule's atomic positions and momenta) is propelled down a steep potential energy gradient on the 1B surface. nih.gov Within tens of femtoseconds, the wavepacket reaches a conical intersection that allows it to transition to a lower-energy, spectroscopically "dark" state (the 2A state). aip.orgnih.gov The wavepacket continues to evolve on this 2A surface before reaching a second conical intersection (the S₁/S₀ CI), which funnels it back to the ground electronic state (S₀). nih.govaip.org At this point, the molecule can either relax back to the closed-ring CHD structure or proceed to form the ring-opened HT product. nih.gov
Ultrafast experiments supported by extensive computational simulations on CHD have timed these events with remarkable precision. kyoto-u.ac.jp The entire reaction from photoexcitation to the generation of the final product occurs on a sub-100 fs timescale. kyoto-u.ac.jpacs.orgbarbatti.org This process is a stunning example of how orbital symmetry rules, originally formulated for thermal reactions, manifest in the ultrafast dynamics of photochemical processes. nih.gov
| Event | Timescale (fs) | Method of Determination |
| Wavepacket entry into the 2A state via S₂/S₁ CI | ~30-55 | Time-Resolved Photoelectron Spectroscopy (TRPES), MD Simulations |
| Population decay to the ground state (S₀) via S₁/S₀ CI | ~80-89 | TRPES, MD Simulations (TSH) |
| Total reaction time to form stable product | ~68-200 | TRPES, MD Simulations |
| Initial decay of excited state signals in TRPES | 100–150 | eDFT Modeling of TRPES |
Table 1: Key timescales in the photoinduced ring-opening of the 1,3-cyclohexadiene (CHD) model system, derived from experimental and computational studies. kyoto-u.ac.jprsc.orgnih.govbarbatti.orgrsc.org
The potential energy landscape dictates the conformational dynamics of the molecule. For a substituted cyclohexane (B81311) derivative like this compound, the six-membered ring can adopt various conformations. In the ground state, the molecule exists in a half-chair conformation. The methyl substituent can be in one of two positions: pseudo-axial or pseudo-equatorial. These conformers are in rapid equilibrium, with the equatorial-like position generally being lower in energy to minimize steric interactions. masterorganicchemistry.com
Molecular dynamics simulations are used to explore these energy landscapes and the dynamic interconversions between conformers. researchgate.net Replica exchange molecular dynamics (REMD) is one technique used to efficiently sample the conformational space and map out the relative energies of different structures. researchgate.net The energy landscape becomes significantly more complex in the electronically excited states accessed during a photochemical reaction. acs.org
Following photoexcitation, the molecule does not stay in its initial Franck-Condon geometry. The forces exerted by the excited-state potential energy surface drive significant and rapid changes in the molecule's structure. rsc.org In the case of the cyclohexadiene ring-opening, the crucial coordinate is the breaking of the C5–C6 bond, which is coupled to a conrotatory motion of the terminal methylene (B1212753) groups. kyoto-u.ac.jp Simulations show that the wavepacket is ballistically launched along this reaction coordinate. rsc.org The shape of the potential energy surface in multiple dimensions, including the location of conical intersections, determines the ultimate fate of the reaction—whether it leads to the ring-opened product or returns to the reactant. aip.orgacs.org The final branching ratio between the HT photoproduct and the reformed CHD reactant is determined by the dynamics at the S₁/S₀ conical intersection. nih.govacs.org
| Feature | Description | Relevance to Dynamics |
| Ground State (S₀) | Characterized by stable half-chair conformations with the methyl group preferring a pseudo-equatorial position to minimize steric strain. masterorganicchemistry.com | Defines the starting point of the reaction and the final energy wells for the reformed reactant. |
| Excited State (1B / S₂) | A steeply repulsive surface along the ring-opening coordinate, driving the initial dynamics away from the Franck-Condon region. rsc.orgnih.gov | Propels the wavepacket ballistically towards the first conical intersection within tens of femtoseconds. |
| Excited State (2A / S₁) | A lower-lying excited state that the wavepacket populates after the first nonadiabatic transition. It contains a minimum and the crucial CI with the ground state. nih.govaip.org | Guides the wavepacket towards the S₁/S₀ conical intersection, which is the exit channel back to the ground electronic state. |
| Conical Intersections (CIs) | Funnel-like points where two electronic potential energy surfaces meet, allowing for ultra-efficient nonadiabatic transitions. aip.org | Act as molecular "trapdoors" that enable the radiationless decay from excited states and are central to the entire reaction mechanism. |
Table 2: Key features of the potential energy landscape governing the conformational dynamics of the cyclohexadiene system.
Applications of 5 Methyl 1,3 Cyclohexadiene in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block
5-Methyl-1,3-cyclohexadiene is a valuable cyclic diene that serves as a versatile building block in organic synthesis. Its structure, featuring a six-membered carbon ring with conjugated double bonds and a methyl substituent, allows it to participate in a variety of chemical transformations. This makes it a key intermediate for the creation of more complex molecules. nih.gov
Construction of Complex Polycyclic Architectures
The arrangement of double bonds in this compound makes it an ideal component in cycloaddition reactions, which are powerful tools for constructing complex polycyclic systems. rsc.org One of the most significant applications is in the Diels-Alder reaction, where it acts as the diene component, reacting with a dienophile to form a six-membered ring. rsc.orgmdpi.com This reaction is a cornerstone of organic synthesis due to its ability to create multiple carbon-carbon bonds and stereocenters in a single step. rsc.orgresearchgate.net
For instance, the intramolecular Diels-Alder reaction of 5-vinyl-1,3-cyclohexadienes can lead to the formation of substituted tricyclo[3.2.1.02,7]oct-3-enes. rsc.org This strategy has been applied in the total synthesis of natural products containing this tricyclic core. rsc.org Furthermore, rhodium-catalyzed [4+2+2] carbocyclization reactions involving 1,6-enynes and dienes like 1,3-cyclohexadiene (B119728) provide a highly diastereoselective route to bicyclooctanoids. arkat-usa.org These methods showcase the utility of cyclohexadiene derivatives in assembling intricate molecular architectures. arkat-usa.orgchemrxiv.org
Synthesis of Fused Heterocyclic Compounds
This compound and its derivatives are also instrumental in the synthesis of fused heterocyclic compounds. These are structures where a heterocyclic ring shares one or more bonds with another ring. The synthesis of these compounds is of great interest due to their presence in many biologically active molecules and pharmaceuticals. beilstein-journals.org
Methodologies for creating fused heterocycles often involve cycloaddition reactions. For example, the reaction of 1,2-diaza-1,3-butadienes with various substrates through cycloadditions can yield a range of heterocyclic systems. mdpi.com While direct examples involving this compound are specific, the general reactivity pattern of cyclohexadienes is applicable. The functional groups on the cyclohexadiene ring can be manipulated to facilitate the formation of fused systems containing nitrogen, oxygen, or other heteroatoms. beilstein-journals.org For instance, the synthesis of coumarin/phenanthridine-fused heterocycles has been achieved through a condensation and subsequent intramolecular cyclization process. acs.org
Precursors for Aromatic Systems via Dehydrogenation
Cyclohexadiene scaffolds, including this compound, can serve as precursors to aromatic compounds through dehydrogenation reactions. google.com This transformation involves the removal of hydrogen atoms to form a stable benzene (B151609) ring system. juniperpublishers.com A common and versatile reagent used for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is a powerful oxidizing agent. mdpi.comrsc.org The mechanism typically involves a hydride transfer from the cyclohexadiene to the quinone. rsc.org
This method provides a strategic way to introduce substitution patterns on an aromatic ring that might be difficult to achieve through direct aromatic substitution. By first constructing a substituted cyclohexadiene and then aromatizing it, chemists can access a wider range of functionalized aromatic compounds. google.com
Applications in Organometallic Chemistry and Catalysis
The ability of the diene system in this compound to coordinate with transition metals makes it a significant player in organometallic chemistry and catalysis. soton.ac.uk
Ligand in Transition Metal Complexes (e.g., Ruthenium carbonyl complexes)
This compound can act as a ligand, donating its π-electrons to a metal center to form a stable complex. It can coordinate to a metal in a η⁴-fashion, where all four carbon atoms of the diene system are involved in bonding. google.com Ruthenium, in particular, forms well-defined complexes with cyclohexadiene derivatives. researchgate.netrsc.org
For example, tricarbonyl(η⁴-cyclohexa-1,3-diene)ruthenium is a known complex. rsc.org Substituted cyclohexadienes, including methyl-substituted variants, are used to synthesize ruthenium(0)-olefin complexes. google.com In some preparations, the cyclohexadiene derivative can also act as a reducing agent, reducing a Ru(II) precursor to Ru(0) while it is itself oxidized to an arene that also coordinates to the metal center. google.com These organometallic complexes are not just of structural interest but are also precursors for applications like chemical vapor deposition (CVD) of ruthenium films. rsc.orggoogle.com
Role in Catalytic Processes (e.g., C-H functionalization)
This compound and related cyclic dienes are valuable substrates in transition metal-catalyzed reactions, including the strategic functionalization of carbon-hydrogen (C-H) bonds. nih.govsigmaaldrich.com C-H functionalization is a powerful technique that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic routes. sigmaaldrich.com
A notable example is the combined C-H activation/Cope rearrangement. In a reaction between a vinyldiazoacetate and 1,3-cyclohexadiene catalyzed by a rhodium complex, instead of a direct C-H insertion, a rearrangement occurs to form a 1,4-cyclohexadiene (B1204751) derivative with high enantioselectivity. nih.govnih.gov This process has been utilized in the formal synthesis of the antidepressant sertraline. nih.govnih.gov Rhodium(I)-catalyzed enantioselective C-H functionalization has emerged as a significant area of research. rsc.org
Development of Advanced Polymeric Materials6.3.1. Synthesis of Block and Graft Copolymers6.3.2. Tailoring Polymer Microstructure and Properties
Until specific research on the polymerization behavior of this compound is published, a detailed and factual article on these specialized applications cannot be written.
Future Research Directions and Outlook for 5 Methyl 1,3 Cyclohexadiene
Exploration of Novel Reaction Manifolds
While 5-methyl-1,3-cyclohexadiene is known to participate in classic reactions such as Diels-Alder cycloadditions, there remains a vast, underexplored territory of novel reaction manifolds. researchgate.net Future research will likely focus on expanding its reactivity profile beyond these conventional transformations. The electron-donating nature of the methyl group enhances the diene's reactivity, making it a promising candidate for various cycloaddition reactions. researchgate.net
Key areas for investigation include:
Asymmetric Catalysis: The chiral nature of this compound presents an opportunity to explore stereoselective reactions. Developing new catalytic systems that can control the stereochemical outcome of reactions involving this diene will be a significant focus. This could lead to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.
[2+2+2] Cycloadditions: Transition-metal-catalyzed [2+2+2] cycloadditions of this compound with alkynes could provide a direct route to complex polycyclic structures. researchgate.net These reactions offer a powerful tool for building molecular complexity in a single step.
Metathesis Reactions: Alkene and alkyne metathesis reactions represent another promising avenue. researchgate.net Cross-metathesis with other olefins could lead to the synthesis of novel diene-containing molecules with diverse functionalities.
Oxidative Cycloadditions: Investigating the behavior of this compound in oxidative cycloaddition reactions, potentially mediated by reagents like ceric ammonium (B1175870) nitrate, could unveil new pathways to functionalized cyclic systems. chemsrc.com
Advanced Computational Prediction and Design of Derivatives
The synergy between computational chemistry and experimental synthesis is poised to accelerate the exploration of this compound and its derivatives. Advanced computational methods can provide deep insights into the compound's reactivity, stability, and spectroscopic properties, guiding the design of new molecules with desired functionalities.
Future computational studies are expected to focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing a detailed understanding of the mechanisms governing the reactions of this compound. This knowledge is crucial for optimizing reaction conditions and controlling product selectivity.
Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can be developed to correlate the structural features of this compound derivatives with their potential biological or material properties. This will enable the in-silico screening of large virtual libraries of compounds before committing to their synthesis.
Design of Novel Derivatives: Computational tools can be used to design new derivatives of this compound with enhanced reactivity, specific stereochemistry, or tailored electronic properties. This rational design approach can significantly streamline the discovery of new functional molecules. For instance, computational modeling can predict the stability and reactivity of various isomers and derivatives, aiding in the strategic control of reaction pathways.
Integration into Multistep Total Synthesis Strategies
This compound serves as a valuable building block in the total synthesis of complex natural products and other target molecules. Its inherent functionality and stereochemistry can be strategically exploited to construct intricate molecular architectures. The Diels-Alder reaction, in particular, provides a powerful method for forming bicyclic systems that are common motifs in many natural products. msu.eduwalisongo.ac.id
Future applications in total synthesis will likely involve:
Retrosynthetic Analysis: The principles of retrosynthetic analysis, pioneered by E.J. Corey, will continue to guide the strategic disconnection of complex target molecules back to simpler precursors, where this compound can be identified as a key starting material or intermediate. msu.edu
Cascade Reactions: Designing cascade reactions that initiate from this compound could lead to highly efficient and atom-economical syntheses. These one-pot transformations can rapidly build molecular complexity, minimizing the number of synthetic steps and purification procedures.
Synthesis of Bioactive Molecules: The structural motif of this compound is present in some natural products and can be incorporated into the synthesis of new biologically active compounds. biosynth.com Its use as a scaffold could lead to the discovery of novel therapeutic agents.
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods. researchgate.net
Key areas of development include:
Renewable Feedstocks: Exploring routes to synthesize this compound and its precursors from renewable resources, such as plant oils, is a major goal. rsc.orgresearchgate.net Metathesis and isomerization reactions of bio-derived materials offer a promising pathway to renewable 1,3-cyclohexadienes. researchgate.net
Catalytic Methods: The development of highly efficient and recyclable catalysts for the synthesis and transformation of this compound is crucial. This includes the use of earth-abundant metal catalysts and organocatalysts to replace more toxic or expensive reagents. researchgate.net
Green Solvents: Utilizing environmentally friendly solvents, such as water or ionic liquids, in the synthesis and reactions of this compound will reduce the environmental impact of these processes. tandfonline.comtandfonline.com One-pot syntheses in aqueous media have already shown promise for the preparation of cyclohexadiene derivatives. tandfonline.comtandfonline.com
Unexplored Spectroscopic Features and Dynamics
While the basic spectroscopic properties of this compound are known, there are still unexplored features and dynamic processes that warrant further investigation. nih.govnih.gov Advanced spectroscopic techniques can provide a deeper understanding of its electronic structure, excited-state dynamics, and conformational behavior.
Future spectroscopic studies could focus on:
Ultrafast Spectroscopy: Time-resolved spectroscopic techniques, such as femtosecond transient absorption and time-resolved photoelectron spectroscopy, can be used to probe the ultrafast dynamics of photoexcited this compound. acs.orgaip.org This can provide insights into photochemical reaction pathways, such as ring-opening reactions.
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) can be employed to study the chiroptical properties of the enantiomers of this compound. This is particularly relevant for understanding its stereochemistry and interactions with other chiral molecules.
High-Resolution Spectroscopy: High-resolution rotational and vibrational spectroscopy in the gas phase can provide precise information about the molecular structure and potential energy surface of this compound. capes.gov.br This data is valuable for benchmarking theoretical calculations.
Q & A
Q. What are the standard synthetic routes for 5-methyl-1,3-cyclohexadiene, and how do reaction conditions influence product distribution?
The primary synthesis involves acid-catalyzed dehydration of methylcyclohexanol or methylcyclohexanone at elevated temperatures (300–400°C). At 300°C, the product mixture favors this compound via Zaitsev-like elimination, while higher temperatures (400°C) promote isomerization to 1,4-dienes or methylenecyclohexene via [1,5] sigmatropic hydrogen shifts . Gas chromatography (GC) is critical for resolving isomers, with retention times calibrated against known standards .
Q. Which analytical techniques are most effective for characterizing this compound and its isomers?
- NMR Spectroscopy : Proton signals at δ 5.0–6.0 ppm (olefinic protons) and coupling constants (e.g., J = 1.5 Hz) confirm diene geometry .
- UV-Vis Spectroscopy : Absorbance maxima near 290–310 nm distinguish conjugated dienes from isolated double bonds .
- Computational Methods : Density functional theory (DFT) at the B3LYP/6-31G** level predicts thermodynamic stability and isomerization pathways .
Q. How should this compound be stored to minimize isomerization or degradation?
Store under inert gas (N₂ or Ar) at –20°C in amber glass vials. Isomerization accelerates at room temperature due to thermal [1,5] shifts; acid impurities (e.g., residual H₂SO₄ from synthesis) exacerbate this .
Advanced Research Questions
Q. What mechanisms explain the reversible [1,5] sigmatropic shifts observed in this compound under thermolytic conditions?
Two competing pathways operate:
Thermal [1,5]-H Shifts : Concerted suprafacial migrations with activation energies ~30–40 kcal/mol, favoring equilibration to 1,4-dienes at >350°C .
Acid-Catalyzed Isomerization : Trace protic acids (e.g., H₂O, H⁺) lower activation barriers via carbocation intermediates, leading to non-Zaitsev products .
Experimental Validation: Isotopic labeling (e.g., D₂O quenching) and in-situ IR spectroscopy track hydrogen migration kinetics .
Q. How can computational modeling predict the stability and reactivity of this compound derivatives?
DFT calculations at the B3LYP/6-31G** level optimize geometries and compare relative energies of isomers. For example:
Q. Why does this compound form under non-equilibrium flow conditions, and how can this be exploited synthetically?
Short residence times (~9 hours) in high-temperature reactors (350°C) prevent equilibration, trapping the kinetically favored 1,3-diene. Rapid quenching (e.g., cold traps) preserves the product . This principle is applied in continuous-flow reactors for selective diene synthesis .
Q. How should researchers resolve contradictory data on isomer ratios in dehydration studies?
Contradictions arise from competing mechanisms (Zaitsev elimination vs. isomerization). Mitigation strategies include:
Q. What biocatalytic methods enable enantioselective functionalization of this compound derivatives?
Glucose dehydrogenase-coupled systems reduce α,β-unsaturated esters to chiral alcohols with >90% enantiomeric excess (ee). Subsequent Mitsunobu or [3,3]-sigmatropic rearrangements yield advanced intermediates for pharmaceuticals like oseltamivir .
Q. How does this compound contribute to polymer synthesis, and what are its limitations?
Radical polymerization of 1,3-cyclohexadiene derivatives produces highly crystalline polymers (e.g., poly(1,3-cyclohexadiene)), but steric hindrance from the methyl group reduces chain mobility, limiting molecular weight (Mn ~10,000 Da) .
Methodological Best Practices
Q. What literature search strategies are recommended for identifying studies on this compound?
- Databases : SciFinder, Reaxys, and PubMed using keywords: "this compound," "[1,5] sigmatropic shifts," "acid-catalyzed isomerization."
- Citation Tracking : Follow references in foundational papers (e.g., Fieser & Fieser’s Organic Synthesis) .05 文献检索Literature search for meta-analysis02:58

Compiled by: Dr. [Your Name], Senior Research Scientist
Affiliations: [Your Institution]
Last Updated: 2025-03-10
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

